6-chloro-5-ethoxy-2,3-dihydro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-ethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBDMFZRBMAUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 6 Chloro 5 Ethoxy 2,3 Dihydro 1h Indole and Functionalized Dihydroindoles
Established Methodologies for Dihydroindole Core Construction
Traditional methods for constructing the dihydroindole (indoline) skeleton often rely on the modification of pre-existing indole (B1671886) rings or the cyclization of appropriately substituted acyclic precursors. These foundational strategies remain crucial for the synthesis of many indoline (B122111) derivatives.
One of the most direct methods for the synthesis of indoline skeletons is the reduction of the corresponding indole derivatives. rsc.org This transformation targets the C2-C3 double bond of the indole ring. Various reducing agents and conditions can be employed to achieve this conversion, with the choice of method often depending on the other functional groups present in the molecule. Common reduction strategies include catalytic hydrogenation using transition metal catalysts like palladium, platinum, or rhodium, as well as chemical reductions using reagents such as sodium cyanoborohydride or triethylsilane in the presence of a strong acid. For instance, the reduction of an oxindole can also serve as a pathway to the indoline core. rsc.org
Another reductive approach involves the cyclization of nitro-containing precursors. For example, the reductive cyclization of β-nitrostyrenes can be catalyzed by transition metals like palladium to form the indole ring, which can then be further reduced to the indoline skeleton. mdpi.com Similarly, reductive cyclization of 2-nitrophenyl substituted alkenes mediated by reagents like TiCl3 has been reported for constructing the indoline framework. researchgate.net These methods are advantageous as they build the heterocyclic ring while simultaneously setting the stage for the desired oxidation state.
Intramolecular cyclization reactions represent a powerful and versatile strategy for the construction of the dihydroindole core. These reactions involve the formation of one or more rings by reacting functional groups within the same molecule. A prominent example is the Fischer indole synthesis, which, under certain conditions, can be interrupted or modified to yield dihydroindole intermediates. rsc.orgacs.org
Heck-type cyclizations of 2-halo-N-allyl or vinylanilines are also a well-established method for forming the five-membered ring of the indoline system. organic-chemistry.org Furthermore, various transition-metal-catalyzed domino reactions, which combine multiple bond-forming events in a single pot, have been developed for the efficient synthesis of complex, fused tricyclic indole and indoline skeletons. encyclopedia.pub These intramolecular strategies offer excellent control over regioselectivity and can be adapted for asymmetric synthesis to produce chiral indolines. acs.org Silver-catalyzed intramolecular hydroamination of o-alkynylanilines has also been shown to be an effective method for constructing the indoline ring under mild conditions. whiterose.ac.uk
Advanced Synthetic Methodologies for Substituted Dihydroindoles
Modern synthetic chemistry has seen the development of sophisticated methods for the synthesis of highly functionalized dihydroindoles. These advanced strategies often employ transition metal catalysis to achieve high levels of efficiency, selectivity, and functional group tolerance.
Transition metals such as palladium, copper, rhodium, and cobalt play a pivotal role in the contemporary synthesis of indole and indoline derivatives. rsc.orgresearchgate.netorganic-chemistry.orgnih.govmdpi.com These catalysts enable a wide range of transformations, including cross-coupling, cycloaddition, and C-H activation/functionalization reactions, providing access to a diverse array of substituted dihydroindoles that would be difficult to prepare using classical methods. mdpi.com
Palladium catalysis has been particularly influential in the development of novel routes to dihydroindoles through the dearomatization of indoles. nih.gov This strategy directly converts the flat, aromatic indole ring into a three-dimensional indoline scaffold, often with the concurrent formation of new stereocenters. nih.gov One powerful approach is the palladium-catalyzed intermolecular asymmetric dearomative arylation of indoles, which can construct 2,3-diarylated indolines with high enantioselectivity. nih.gov
Another significant palladium-catalyzed method is the intramolecular dearomative Heck reaction of indole-tethered aryl halides, which has been used to build a variety of fused indoline systems. nih.gov These reactions proceed via a syn migratory insertion mechanism, allowing for predictable stereochemical outcomes. nih.gov The versatility of palladium catalysis is further demonstrated by its use in intramolecular cyclizations of alkynes and imines, which can yield functionalized 3-alkenylindoles. organic-chemistry.org
Below is a table summarizing examples of palladium-catalyzed reactions for the synthesis of indoline derivatives.
| Catalyst/Ligand System | Reactants | Product Type | Key Features |
| Pd(OAc)2 / Chiral BiOx Ligand | Indole, Aryl Diazonium Salt, Boronic Acid | 2,3-Diarylated Indoline | Intermolecular, Asymmetric, Three-component |
| Pd(CF3COO)2 / PPh3 | N-halobenzoyl o-haloaniline derivatives | Fused Indolines | Intramolecular, Diastereoselective, Dearomative |
| Pd(OAc)2 / P(t-Bu)3 | 2-(1-alkynyl)-N-alkylideneanilines | 2-substituted-3-(1-alkenyl)indoles | Intramolecular Cyclization |
This table presents a selection of palladium-catalyzed methods for the synthesis of indoline derivatives, highlighting the diversity of approaches available.
Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of indole and indoline cores. Copper-catalyzed reactions are particularly useful for forming carbon-nitrogen and carbon-carbon bonds, which are essential steps in the construction of the indoline skeleton. One-pot tandem reactions, such as the copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC), allow for the synthesis of multisubstituted indoles from readily available starting materials like aryl iodides and enamines. organic-chemistry.org
Furthermore, copper(II)-catalyzed sequential Chan-Lam N-arylation and CDC reactions have been developed to produce diverse indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates. nih.gov These methods often proceed in good yields and tolerate a wide range of functional groups, making them highly valuable for the synthesis of complex molecules. organic-chemistry.org Copper catalysis can also be employed in domino coupling/cyclization processes of 2-alkynylanilines with boronic acids to generate 1,2-disubstituted indoles under aerobic conditions. organic-chemistry.org While these examples primarily yield indoles, the resulting products can be subsequently reduced to the desired dihydroindole core.
The table below provides examples of copper-catalyzed reactions relevant to the synthesis of indole cores, which are precursors to dihydroindoles.
| Catalyst/Ligand System | Reactants | Product Type | Key Features |
| CuI / Johnphos | Aryl Iodides, Enamines | Multisubstituted Indoles | One-pot, Tandem Ullmann/CDC |
| Cu(OAc)2 / tri-tert-butylphosphine tetrafluoroborate | Arylboronic Acids, (Z)-3-aminoacrylates | Indole-3-carboxylic Esters | Sequential Chan-Lam/CDC |
| Cu(II) | 2-alkynylanilines, Boronic Acids | 1,2-disubstituted Indoles | Domino Coupling/Cyclization |
This table showcases various copper-catalyzed methods for constructing the indole ring, a key precursor for dihydroindole synthesis.
Transition Metal-Catalyzed Approaches to Dihydroindole Derivatives
Ruthenium-Catalyzed C-H Functionalization of Indolines
Ruthenium catalysis has become a significant tool for the C-H functionalization of indoles and indolines, enabling the formation of diverse derivatives under mild conditions. researchgate.net These catalysts are valued for their stability in air and water, compatibility with various oxidants, and their ability to readily form cyclometalated species. mdpi.com
One prominent approach involves the use of a removable directing group on the indoline nitrogen to guide the C-H activation to a specific position. For instance, the carbamoyl group has been successfully used to direct the ruthenium-catalyzed reaction of 1-carbamoylindolines with 7-azabenzonorbornadienes, yielding 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines. rsc.org This transformation is typically catalyzed by complexes like [Ru(p-cymene)Cl2]2 in the presence of additives such as copper(II) acetate (Cu(OAc)2) and silver hexafluoroantimonate (AgSbF6). rsc.org
The versatility of ruthenium catalysts is further demonstrated in their application to enantioselective synthesis. By employing commercially available Ru(II) arene complexes with chiral α-methylamines, researchers have developed highly enantioselective methods for producing optically active indoline derivatives. nih.govacs.org This C-H activation/hydroarylation strategy, based on a sterically rigidified chiral transient directing group, can yield multisubstituted indolines in high yields (up to 92%) and excellent enantioselectivity (up to 96% ee). nih.govacs.org
Table 1: Examples of Ruthenium-Catalyzed Reactions for Indoline Functionalization
| Catalyst System | Directing Group | Reactant | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| [Ru(p-cymene)Cl2]2, Cu(OAc)2, AgSbF6 | Carbamoyl | 7-azabenzonorbornadiene | 7-substituted indoline | Regioselective C-7 functionalization | rsc.org |
| Ru(II) arene complex | Chiral α-methylamine (transient) | Alkenes | Chiral multisubstituted indolines | High enantioselectivity (up to 96% ee) | nih.govacs.org |
Metal-Free Catalysis in Dihydroindole Synthesis
In pursuit of more sustainable and cost-effective synthetic routes, metal-free catalysis has emerged as a viable alternative for constructing dihydroindole scaffolds. nih.gov These methods avoid the use of expensive and potentially toxic transition metals. researchgate.net
One notable metal-free strategy is a domino-amination protocol where aliphatic or aromatic amines react with 2- or 3-chlorostyrene in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. acs.org This process can be integrated with a subsequent dehydrogenation step in a one-pot procedure to access pharmacologically relevant indoles. acs.org
Another effective metal-free approach involves the intramolecular C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. researchgate.net This operationally simple method provides a diverse range of substituted indoles and is proposed to proceed through a radical cation generated by a single electron transfer (SET) mechanism. researchgate.net Such metal-free cyclization methods represent a significant advancement in heterocyclic chemistry, offering broad substrate scope without the need for transition-metal catalysts. nih.govresearchgate.net
Multicomponent Reactions (MCRs) for Dihydroindole Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product that incorporates atoms from most of the starting materials. nih.gov This strategy is particularly valuable for generating molecular diversity and has been applied to the synthesis of dihydroindole and related heterocyclic scaffolds. nih.govrsc.org
A highly convergent and diastereoselective multicomponent approach has been developed to access hydroindole cores, which are central features in many Amaryllidaceae alkaloids. nih.gov This method can be performed without transition-metal catalysis, elevated temperatures, or the strict exclusion of air and water. nih.gov The reaction is believed to proceed through a rapid acid-base reaction between an electron-rich imine and the enol tautomer of a pyruvic ester, leading to a Mannich-type addition and subsequent intramolecular lactamization. nih.gov
MCRs also provide a modular assembly route to indole-fused heterocycles. For example, a unique MCR allows for the rapid assembly of indoles, formaldehyde, and amino hydrochlorides to create indole-fused oxadiazepines. nih.govrsc.org The versatility of this process allows for the alternative synthesis of indole-fused thiadiazepines by the subsequent addition of sodium thiosulfate. nih.govrsc.org These MCRs are powerful tools for expanding the chemical space around the indole scaffold, even enabling late-stage modification of peptides. nih.gov
Regioselective Synthesis of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole Derivatives
The synthesis of specifically substituted indolines like this compound requires precise control over the regioselectivity of the reactions. Functionalizing the benzenoid ring (positions C4 to C7) of the indoline core is a significant synthetic challenge due to the lower inherent reactivity of these C-H bonds compared to those on the pyrrole ring. chim.it
Strategies for Directed Functionalization at the Chloro and Ethoxy Positions
Achieving directed functionalization near the existing chloro and ethoxy groups on the indoline ring relies heavily on C-H activation strategies guided by directing groups. While direct functionalization of the C-H bonds at the C5 and C6 positions is less common, directing groups can steer reactions to adjacent sites, namely C4 and C7.
C7 Functionalization : The C7 position of an indoline or indole is often targeted using a directing group on the ring nitrogen. The nitrogen atom's proximity allows it to coordinate with a metal catalyst and direct C-H activation to the adjacent C7 position. msu.edu For a 6-chloro-substituted indoline, this strategy would allow for the introduction of new substituents next to the chlorine atom.
C4 Functionalization : Directing functionalization to the C4 position, adjacent to the C5-ethoxy group, is more complex but achievable. For example, a removable pivaloyl group at the C3 position of an indole has been used to direct palladium-catalyzed C4-arylation. nih.gov Similarly, an aldehyde function at C3 can direct ruthenium-catalyzed olefination to the C4 position. semanticscholar.org These principles could be adapted to an appropriately substituted dihydroindole precursor to achieve functionalization at the C4 position.
The presence of the chloro and ethoxy groups themselves influences the ring's electronics. The ethoxy group is electron-donating, which would typically activate the ring for electrophilic substitution, while the chloro group is deactivating. However, modern C-H activation methods that rely on directing groups can often override these inherent electronic biases to achieve high regioselectivity. chim.itnih.gov
Stereoselective Approaches to Chiral Dihydroindoles
The creation of chiral dihydroindoles, which are important scaffolds in pharmaceuticals, necessitates stereoselective synthetic methods. Such approaches can introduce chirality at the C2 and C3 positions of the dihydroindole ring.
Ruthenium-catalyzed enantioselective C-H functionalization provides a direct route to optically active indoline derivatives. nih.govacs.org By using a chiral ligand or a chiral transient directing group, the catalyst can create a chiral environment that favors the formation of one enantiomer over the other, often with high enantiomeric excess (ee). nih.gov
Multicomponent reactions can also be designed to be stereoselective. nih.gov A diastereoselective MCR has been reported for accessing hydroindole cores with excellent stereocontrol (≥98:2 dr), creating specific stereocenters in the final product without the need for transition metals. nih.gov These methods are highly valuable for building complex, three-dimensional molecules from simple precursors in a convergent manner.
Table 2: Stereoselective Dihydroindole Synthesis Methods
| Method | Catalyst/Reagent | Key Feature | Stereocontrol | Reference |
|---|---|---|---|---|
| Ruthenium-Catalyzed C-H Hydroarylation | Ru(II) arene complex, chiral α-methylamine | Enantioselective synthesis of multisubstituted indolines | Up to 96% ee | nih.govacs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dihydro-1H-indole (indoline) |
| 7-azabenzonorbornadiene |
| 1-carbamoylindoline |
| 7-(1-amino-1,2-dihydronaphthalen-2-yl)indoline |
| [Ru(p-cymene)Cl2]2 |
| Copper(II) acetate (Cu(OAc)2) |
| Silver hexafluoroantimonate (AgSbF6) |
| 2- or 3-chlorostyrene |
| Potassium tert-butoxide |
| N-Ts-2-alkenylaniline |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Formaldehyde |
| Sodium thiosulfate |
Reactivity Profiles and Derivatization of 6 Chloro 5 Ethoxy 2,3 Dihydro 1h Indole Analogues
Electrophilic and Nucleophilic Reactivity of Dihydroindole Systems
The dihydroindole system possesses a unique electronic structure that allows for both electrophilic and nucleophilic reactions. The aromatic portion of the molecule behaves similarly to a substituted benzene (B151609) ring, while the saturated heterocyclic ring introduces reactivity associated with a secondary amine.
The benzene ring of the 6-chloro-5-ethoxy-2,3-dihydro-1H-indole nucleus is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the existing substituents: the ethoxy group at position 5 and the chloro group at position 6. The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group is a deactivating group but also an ortho-para director.
In this specific substitution pattern, the positions ortho to the strongly activating ethoxy group are C4 and C6. Since C6 is already substituted, the primary site for electrophilic attack is the C4 position. The position para to the ethoxy group is C2, which is part of the pyrroline ring and thus not susceptible to aromatic substitution. The chloro group at C6 directs to its ortho positions, C5 and C7. With C5 being occupied by the ethoxy group, the C7 position is also a potential site for substitution.
Considering the combined directing effects, electrophilic substitution is most likely to occur at the C4 and C7 positions. The powerful activating effect of the ethoxy group would likely favor substitution at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comlabxchange.orgmasterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-chloro-5-ethoxy-4-nitro-2,3-dihydro-1H-indole |
| Bromination | Br₂, FeBr₃ | 4-bromo-6-chloro-5-ethoxy-2,3-dihydro-1H-indole |
| Acylation | CH₃COCl, AlCl₃ | 1-acetyl-6-chloro-5-ethoxy-2,3-dihydro-1H-indole* |
Note: Friedel-Crafts acylation can also occur on the nitrogen atom of the dihydroindole ring.
The dihydroindole system presents two primary centers for nucleophilic attack: the nitrogen atom of the secondary amine and the carbon atoms of the aromatic ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Nucleophilic aromatic substitution on the benzene ring is generally challenging due to the electron-rich nature of the ring. However, the presence of the electron-withdrawing chloro group can facilitate such reactions under certain conditions, particularly with strong nucleophiles. The positions ortho and para to the chloro group (C5 and C7) are the most likely sites for nucleophilic attack, though this is less common than electrophilic substitution.
More significantly, the nitrogen atom's nucleophilicity is a key aspect of the reactivity of the dihydroindole scaffold. clockss.org This reactivity is fundamental to many derivatization strategies for this class of compounds.
Functional Group Transformations on the Dihydroindole Scaffold
The functional groups present on the this compound scaffold provide numerous opportunities for further chemical modification.
The secondary amine in the dihydroindole ring is a versatile functional group that can undergo a variety of transformations, including N-alkylation, N-acylation, N-arylation, and sulfonylation. These reactions are crucial for introducing diverse substituents and modulating the biological and chemical properties of the molecule.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base.
N-Acylation: Acylation with acyl chlorides or anhydrides yields N-acyl derivatives. This is often used as a protecting group strategy or to introduce specific functional moieties.
N-Arylation: The nitrogen can be arylated through cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgyoutube.com
Table 2: Representative Reactions at the Nitrogen Atom of this compound
| Reaction Type | Reagents | Product |
| N-Alkylation | CH₃I, K₂CO₃ | 6-chloro-5-ethoxy-1-methyl-2,3-dihydro-1H-indole |
| N-Acylation | (CH₃CO)₂O, Pyridine | 1-acetyl-6-chloro-5-ethoxy-2,3-dihydro-1H-indole |
| N-Arylation | Ph-Br, Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | 6-chloro-5-ethoxy-1-phenyl-2,3-dihydro-1H-indole |
The chloro and ethoxy groups on the aromatic ring also offer avenues for functionalization. The chloro group, being a halogen, is particularly amenable to substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution of the Chloro Group: While challenging, the chloro group can be displaced by strong nucleophiles, such as thiols or amines, under harsh reaction conditions or with appropriate activation. mdpi.comresearchgate.net
Reactions of the Ethoxy Group: The ethoxy group is generally stable. However, ether cleavage can be achieved under strongly acidic conditions (e.g., with HBr or HI) to yield the corresponding phenol.
The chloro substituent at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions significantly expand the synthetic utility of the this compound scaffold.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloro-substituted dihydroindole with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C6 position. harvard.eduscispace.comlibretexts.orgtcichemicals.comresearchgate.netresearchgate.net
Heck Reaction: The Heck reaction couples the chloro-substituted dihydroindole with an alkene to form a new carbon-carbon bond, leading to the introduction of a substituted vinyl group at the C6 position. nih.govresearchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming a carbon-nitrogen bond by coupling the chloro-substituted dihydroindole with a primary or secondary amine. This allows for the introduction of a wide range of amino substituents at the C6 position. wikipedia.orglibretexts.orgacsgcipr.orgyoutube.comacs.org
Sonogashira Coupling: This reaction couples the chloro-substituted dihydroindole with a terminal alkyne to form a carbon-carbon triple bond, providing access to alkynyl-substituted derivatives. db-thueringen.de
Table 3: Cross-Coupling Reactions for Functionalization of the C6-Position
| Reaction Name | Coupling Partner | Catalyst/Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-ethoxy-6-phenyl-2,3-dihydro-1H-indole |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-ethoxy-6-styryl-2,3-dihydro-1H-indole |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(5-ethoxy-2,3-dihydro-1H-indol-6-yl)morpholine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-ethoxy-6-(phenylethynyl)-2,3-dihydro-1H-indole |
Oxidation and Reduction Chemistry of Dihydroindoles
The reactivity of the 2,3-dihydro-1H-indole (indoline) core in "this compound" and its analogues is characterized by two primary transformations: oxidation to the corresponding aromatic indole (B1671886) and reduction of the corresponding indole back to the dihydroindole. These reactions are fundamental in the synthetic chemistry of indole derivatives, allowing for the modulation of the electronic and structural properties of the heterocyclic system.
The oxidation of 2,3-dihydroindoles is a dehydrogenation process that results in the formation of the fully aromatic indole ring. This transformation is often thermodynamically favorable, as it leads to the formation of a stable, aromatic system. A variety of oxidizing agents and catalytic systems have been employed for this purpose. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted dihydroindoles. The presence of an electron-donating ethoxy group at the 5-position and an electron-withdrawing chloro group at the 6-position can influence the rate and efficiency of the oxidation.
Conversely, the reduction of the corresponding indole, 6-chloro-5-ethoxy-1H-indole, would yield the dihydroindole. This process involves the saturation of the C2-C3 double bond of the pyrrole ring. Catalytic hydrogenation is the most common method for this transformation, typically employing transition metal catalysts.
Oxidation: Dehydrogenation to Indoles
The conversion of 2,3-dihydroindoles to their corresponding indoles is a crucial reaction in organic synthesis. This aromatization can be achieved using a range of reagents and catalysts. Common methods include catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures, or the use of stoichiometric oxidants such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
The general scheme for the oxidation of a substituted 2,3-dihydroindole is presented below:
For dihydroindoles with substitution patterns analogous to this compound, the choice of oxidant and reaction conditions is critical to achieve high yields and avoid side reactions. The electronic nature of the substituents on the benzene ring can affect the ease of oxidation. In general, electron-donating groups can facilitate the reaction by increasing the electron density of the ring system.
Below is a table summarizing typical conditions for the dehydrogenation of substituted indolines, which are expected to be applicable to this compound.
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Xylene | 140 | 85-95 |
| MnO₂ | Benzene | 80 | 70-90 |
| DDQ | Dioxane | 25-100 | 90-98 |
Reduction: Hydrogenation of Indoles
The reduction of indoles to 2,3-dihydroindoles is a common synthetic transformation, often employed to access the indoline (B122111) scaffold for further functionalization. Catalytic hydrogenation is the most widely used method, typically involving a heterogeneous catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective reduction of the pyrrole ring without affecting other functional groups.
The general scheme for the reduction of a substituted indole is as follows:
For an indole with the substitution pattern of 6-chloro-5-ethoxy-1H-indole, the chloro and ethoxy groups are generally stable under typical catalytic hydrogenation conditions. The choice of catalyst and conditions can influence the rate and selectivity of the reduction.
The following table outlines common catalytic systems used for the hydrogenation of substituted indoles to their corresponding dihydroindoles.
| Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pt/C (5%) | Ethanol/Acetic Acid | 1-50 | 25-50 | 90-99 |
| Pd/C (10%) | Methanol | 1-50 | 25 | 85-95 |
| Rh/C (5%) | Ethanol | 50 | 50 | >95 |
Applications of 6 Chloro 5 Ethoxy 2,3 Dihydro 1h Indole As a Chemical Building Block and Scaffold
Utilization in the Synthesis of Complex Organic Molecules
As a chemical building block, 6-chloro-5-ethoxy-2,3-dihydro-1H-indole offers several handles for synthetic transformation. The nucleophilic secondary amine (N-1 position) is a primary site for functionalization, readily undergoing reactions such as alkylation, acylation, and arylation. This allows for the introduction of diverse side chains and the linkage to other molecular fragments, which is a key strategy in building complex structures.
Furthermore, the electron-rich aromatic ring, activated by the ethoxy group and the fused amino moiety, is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups onto the benzene (B151609) ring, further expanding its synthetic utility. The dihydroindole core itself can be chemically modified; for instance, oxidation can convert the indoline (B122111) to the corresponding indole (B1671886), introducing aromaticity and altering the molecule's geometry and electronic properties. While specific, large-scale syntheses starting directly from this compound are not extensively detailed in publicly available literature, the reactivity patterns of the indoline scaffold are well-established. For example, related chloro-substituted oxindoles serve as key intermediates in the synthesis of pharmaceuticals like the antipsychotic drug ziprasidone. researchgate.netresearchgate.net This highlights the industrial relevance of chlorinated indole-type structures as precursors to complex, high-value molecules.
The functional group tolerance and predictable reactivity of the dihydroindole core make it an attractive starting material for constructing libraries of related compounds for screening purposes. The combination of the chloro and ethoxy groups provides a specific substitution pattern that can be used to fine-tune the properties of the final products.
Role in the Design and Construction of Novel Heterocyclic Systems
The inherent structure of this compound makes it an excellent starting point for the construction of novel, fused heterocyclic systems. The presence of the nitrogen atom and the adjacent aromatic ring allows for annulation reactions, where new rings are built onto the existing scaffold.
Strategies for constructing such systems include:
Pictet-Spengler Reaction and Analogues: The secondary amine can react with aldehydes or ketones, followed by cyclization onto the activated aromatic ring to form polycyclic alkaloids and related structures.
Ring Expansion/Rearrangement: Chemical manipulation of the five-membered ring can lead to the formation of larger heterocyclic systems, such as benzodiazepines or other seven-membered rings, which are common motifs in pharmacologically active compounds. semanticscholar.org
Multi-component Reactions: The dihydroindole nucleus can participate in multi-component reactions, where three or more reactants combine in a single step to produce complex, drug-like molecules, offering an efficient route to structural diversity. semanticscholar.org
The development of new synthetic methodologies frequently utilizes building blocks like substituted indolines to access novel chemical space. nih.gov The specific electronic and steric properties imparted by the chloro and ethoxy substituents on the this compound scaffold can influence the regioselectivity and stereoselectivity of these ring-forming reactions, enabling the targeted synthesis of specific isomers.
Strategic Importance as a Privileged Scaffold in Pre-clinical Chemical Biology Research
The indole nucleus and its reduced form, dihydroindole (indoline), are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netnih.gov This designation is due to their ability to serve as a core structure for ligands that can bind to a wide variety of biological targets with high affinity. nih.govnih.gov These scaffolds are prevalent in numerous natural products, alkaloids, and approved pharmaceutical agents. rsc.orgmdpi.com
The this compound structure embodies the key features of a privileged scaffold. Its rigid, bicyclic framework provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with protein binding pockets. The substituents on the aromatic ring play a crucial role in modulating the molecule's pharmacological profile:
| Substituent | Position | Potential Influence on Properties |
| Chloro Group | C-6 | Increases lipophilicity, potentially enhancing membrane permeability. Can participate in halogen bonding, a specific non-covalent interaction with biological targets. May block a site of metabolism, improving pharmacokinetic properties. |
| Ethoxy Group | C-5 | Acts as a hydrogen bond acceptor. Can be metabolized (O-dealkylation), offering a potential site for metabolic modification. Influences electron density of the aromatic ring, affecting binding to target proteins. |
Derivatives built upon this scaffold could be investigated for a range of biological activities. For instance, various substituted indole derivatives have been explored as inhibitors of protein kinases, tubulin polymerization, and other targets relevant to cancer therapy. mdpi.comnih.gov The dihydroindole core is also found in compounds with neuroprotective and antioxidant properties. nih.gov By systematically modifying the N-1 position and exploring further substitutions on the aromatic ring, chemists can generate libraries of compounds based on the this compound scaffold for screening against various diseases in pre-clinical research.
Future Prospects in Materials Science and Industrial Applications
While the primary focus for indole and dihydroindole derivatives has historically been in pharmaceuticals, their unique electronic and photophysical properties suggest potential applications in materials science. Indole-containing polymers and small molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring system makes it a good hole-transporting material.
For this compound, future research could explore its potential in the following areas:
Functional Dyes: Derivatization could lead to novel dyes with specific absorption and emission properties, potentially useful as sensors or in imaging applications.
Polymer Science: The molecule could be functionalized with polymerizable groups and incorporated as a monomer to create polymers with tailored electronic, optical, or thermal properties.
Agrochemicals: The indole scaffold is also present in some agrochemicals. The specific substitution pattern of this compound could be explored for developing new herbicides or pesticides.
Currently, there is limited published research focusing specifically on the application of this compound in materials science. However, the versatility of the dihydroindole core suggests that with further research and derivatization, this compound could find utility beyond its role as a synthetic intermediate in the pharmaceutical and fine chemical industries.
Conclusions and Future Perspectives in 6 Chloro 5 Ethoxy 2,3 Dihydro 1h Indole Research
Current State of Research and Unresolved Challenges in Dihydroindole Chemistry
The current research landscape in dihydroindole chemistry is largely driven by the prevalence of this scaffold in a multitude of natural products and pharmacologically active molecules. Dihydroindoles are recognized as promising agents for developing new compounds with properties such as neuroprotective and antioxidant effects. nih.gov Consequently, much of the focus is on synthesizing novel derivatives and exploring their biological activities. nih.govnih.gov A common synthetic route to these compounds involves the direct reduction of corresponding indole (B1671886) structures. nih.govnih.gov
Despite significant progress, several unresolved challenges persist in the field:
Selectivity and Functionalization: Achieving high regioselectivity and stereoselectivity during synthesis remains a formidable challenge. The functionalization of the dihydroindole scaffold, particularly direct C-H functionalization of the benzene (B151609) ring, often requires harsh conditions or complex directing groups, limiting the accessible chemical space.
Stability: Dihydroindoles can be susceptible to oxidation, leading to the re-aromatization of the five-membered ring to form the corresponding indole. nih.gov For instance, some 2,3-dihydroindoles have been observed to oxidize back to indoles during purification processes like column chromatography. mdpi.com This instability can complicate synthesis, purification, and storage, hindering their practical application.
Starting Material Availability: While many synthetic methods have been developed, they often rely on pre-functionalized starting materials, which can be costly and not readily available. Developing methods that utilize simple, inexpensive precursors is a continuing goal.
Chemoselectivity: In molecules with multiple functional groups, achieving chemoselective transformations is a significant hurdle. For example, the selective reduction of one functional group in the presence of others, such as a nitrile group in the presence of an amide, requires carefully designed synthetic strategies. nih.govnih.gov
Emerging Trends and Novel Methodologies in Functionalized Dihydroindole Synthesis
To address the challenges in dihydroindole chemistry, researchers are actively exploring innovative synthetic strategies. These emerging trends are paving the way for more efficient, sustainable, and versatile methods to access functionalized dihydroindoles.
Catalysis Innovation: There is a strong movement towards developing novel catalytic systems. This includes the use of abundant and less toxic transition metals like iron, as well as transition-metal-free approaches that offer more sustainable and cost-effective synthetic routes. acs.orgresearchgate.net Gold-catalyzed reactions, for instance, have emerged as a powerful strategy for constructing heterocyclic skeletons. researchgate.net
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are gaining significant traction. organic-chemistry.org These techniques allow for the activation of C-H bonds and the formation of radical intermediates under mild conditions, often without the need for external photocatalysts or photosensitizers. nih.govkaust.edu.sa A recently developed protocol uses heterogeneous photocatalysis for the trans-hydroboration of indoles to produce boryl indolines, highlighting an eco-friendly approach. nih.gov
Dearomatization Strategies: The dearomatization of readily available indoles has become a key strategy for accessing three-dimensional indoline (B122111) structures. nih.govresearchgate.net Photo-induced dearomatization reactions, for example, can be used to prepare complex polycyclic indolinyl compounds. nih.gov
Green Chemistry Approaches: A growing emphasis is being placed on green and sustainable chemistry. This includes the use of environmentally friendly solvents like water and the development of one-pot, multicomponent reactions that reduce waste and improve atom economy. nih.govopenmedicinalchemistryjournal.com The use of ionic liquids as reusable catalysts is one such approach being explored for the synthesis of indole derivatives. openmedicinalchemistryjournal.com
Domino and Cascade Reactions: One-pot cascade reactions, which form multiple chemical bonds in a single synthetic operation, are becoming increasingly popular. nih.govmdpi.com These reactions, often catalyzed by transition metals like palladium, provide rapid access to complex fused-ring systems containing the dihydroindole core. mdpi.com
Interdisciplinary Research Opportunities for Dihydroindole Systems
The unique structural and electronic properties of the dihydroindole scaffold open up numerous opportunities for interdisciplinary research, extending far beyond traditional synthetic chemistry.
Medicinal Chemistry and Drug Discovery: The dihydroindole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of many biologically active compounds. researchgate.net Indole and indoline derivatives are investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. researchgate.netmdpi.com The synthesis of new analogues, such as those of the neurohormone melatonin (B1676174), could lead to novel therapeutics with neuroprotective properties. nih.govnih.gov Future research on 6-chloro-5-ethoxy-2,3-dihydro-1H-indole would likely focus on screening its biological activity to identify potential therapeutic applications.
Materials Science: The electron-rich nature of indole-based systems makes them attractive candidates for applications in materials science. Fused-indole systems, known as indoloindoles, are being explored for their use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The specific substitution pattern of this compound could be tuned to modulate its electronic properties for potential use in novel organic materials.
Agrochemicals: The indole framework is present in various agrochemicals. nih.gov The development of novel dihydroindole derivatives could lead to the discovery of new pesticides or herbicides with improved efficacy and environmental profiles.
Biocatalysis: The integration of photocatalysis with enzyme catalysis represents an innovative frontier. rsc.org Such photoenzymatic systems could enable the green and efficient synthesis of complex dihydroindole derivatives, combining the selectivity of enzymes with the unique activation modes of light. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-chloro-5-ethoxy-2,3-dihydro-1H-indole?
- Key Routes :
- Cyclization : Starting from substituted indole precursors, cyclization under acidic or catalytic conditions (e.g., using NHOAc in nitroethane) can yield the dihydroindole scaffold .
- Substitution Reactions : Chlorination at the 6-position and ethoxylation at the 5-position via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., CuI in PEG-400/DMF mixtures) .
- Optimization : Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, CuI-catalyzed azide-alkyne cycloaddition requires 12-hour stirring at room temperature for optimal regioselectivity .
Q. How is NMR spectroscopy applied to characterize this compound?
- 1H NMR : Distinct signals for the ethoxy group (δ 1.2–1.4 ppm for CH, δ 3.8–4.0 ppm for OCH) and aromatic protons (δ 6.5–7.5 ppm). The dihydroindole’s NH proton appears as a broad singlet (δ ~8.5 ppm) .
- 13C NMR : Ethoxy carbons (δ ~14 ppm for CH, δ ~63 ppm for OCH), aromatic carbons (δ 110–150 ppm), and carbonyl/heterocyclic carbons (δ 160–180 ppm) .
- 19F/35Cl NMR : If applicable, confirms halogen positioning and electronic environment .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Verification : Combine multiple techniques (e.g., HRMS for molecular formula, XRD for crystallography) to validate NMR assignments .
- Impurity Analysis : Column chromatography (e.g., 70:30 EtOAc/hexane) isolates byproducts; TLC monitors reaction progress .
- Case Study : Hydrolysis of ester derivatives (e.g., ethyl 6-chloro-indole-3-carboxylate) may yield unexpected carboxylic acids, requiring re-evaluation of reaction conditions .
Q. What strategies optimize regioselectivity in electrophilic substitutions on this compound?
- Directing Effects :
- Chlorine (electron-withdrawing) deactivates the ring, favoring substitution at the 4-position.
- Ethoxy (electron-donating) activates the 5-position, but steric hindrance may redirect reactivity .
- Catalytic Modulation : Use Lewis acids (e.g., AlCl) to enhance electrophile orientation. For nitration, mixed HNO/HSO systems achieve controlled mono-substitution .
Q. How do chlorine and ethoxy substituents influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- Chlorine : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Ethoxy : Modulates metabolic stability by reducing oxidative degradation (e.g., cytochrome P450 interactions) .
- In Silico Modeling : Docking studies (e.g., with serotonin receptors) predict binding affinities based on substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
